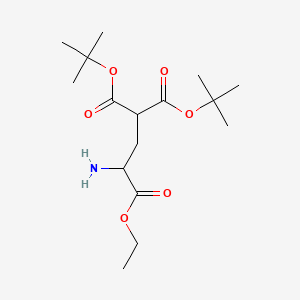

γ-羧基谷氨酸 γ,γ-二叔丁基 3-乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

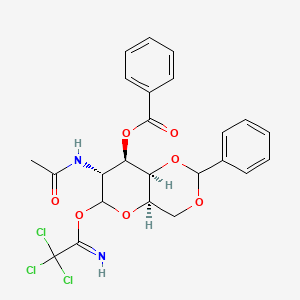

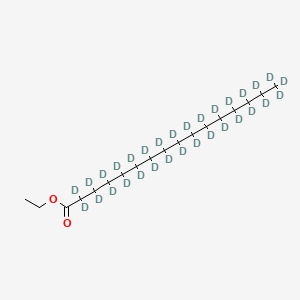

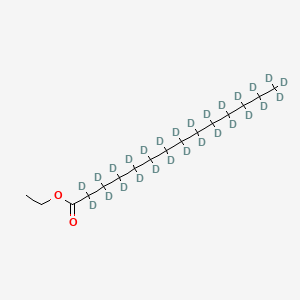

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a compound with the molecular formula C16H29NO6 and a molecular weight of 331.40 . It is a derivative of gamma-carboxyglutamic acid, an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .

Synthesis Analysis

The synthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, followed by the addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor . The synthesis of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester specifically has been referenced in several studies .Molecular Structure Analysis

The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is represented by the formula C16H29NO6 . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.Physical and Chemical Properties Analysis

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a solid compound . It should be stored at -20° C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用

1. 药物递送和生物医学应用

γ-聚谷氨酸,一种与 γ-羧基谷氨酸相关的生物材料,表现出水溶性、良好的生物相容性,并已在医药、食品和化妆品中得到应用。它在药物递送中的应用突出了其增强药物稳定性、提供缓释作用的潜力,以及其简单、无毒的制备方法。这些特性表明,γ-羧基谷氨酸衍生物可以探索用于类似的生物医学应用,特别是在设计需要生物相容性和环境友好的药物递送系统时 (马夏、刘志涵、何艳,2023)。

2. 化学合成和工业应用

通过氢化生物质衍生的乙酰丙酸,对 γ-戊内酯 (GVL) 的研究表明,朝着使用非贵金属催化剂的可持续化学合成迈进。这与 γ-羧基谷氨酸衍生物在绿色化学中的潜在用途相一致,在绿色化学中,它们可以用作生物可降解聚合物或其他生态友好材料的中间体或催化剂 (S. Dutta, I. K. Yu, Daniel C W Tsang, Y. Ng, Y. Ok, James Sherwood, J. Clark, 2019)。

3. 环境影响和可降解性

邻苯二甲酸酯 (PAE),在化学上与 γ-羧基谷氨酸酯相关,被广泛用作增塑剂,但由于其潜在危害而引发了环境问题。对 PAE 的自然发生和生物降解的研究强调了了解类似化合物的环境影响和可降解性的必要性。这意味着对 γ-羧基谷氨酸衍生物的环境归宿、天然来源和生物降解途径的研究可能是有益的,特别是对于评估它们的生态安全性以及作为可生物降解替代品的潜力 (黄玲桥、朱训之、周世星、程哲斌、施凯、张弛、邵华,2021)。

作用机制

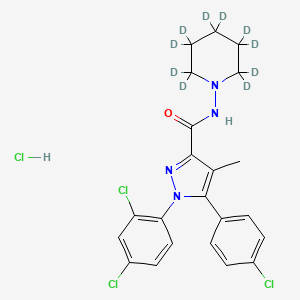

Target of Action

The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .

Mode of Action

Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .

Biochemical Pathways

The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .

Pharmacokinetics

It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .

Result of Action

The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .

Action Environment

It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.

属性

IUPAC Name |

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLNMRHMSASNEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676244 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73538-32-6 |

Source

|

| Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。